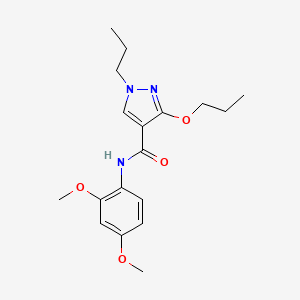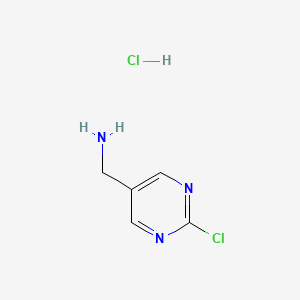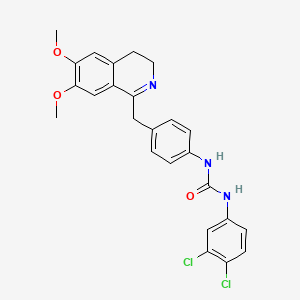![molecular formula C13H9N5OS3 B2934459 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide CAS No. 1207034-94-3](/img/structure/B2934459.png)
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide is a complex heterocyclic compound that features a unique combination of thiazole and thiadiazole rings.
Mechanism of Action
Target of Action
The compound, also known as 4-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,2,3-thiadiazole-5-carboxamide, is a complex organic molecule. Similar compounds have been reported to interact with bacterial quorum sensing systems .
Mode of Action
It’s worth noting that related compounds have shown promising quorum-sensing inhibitory activities . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, which allows them to coordinate their behavior based on population density .
Biochemical Pathways
Compounds with similar structures have been found to interfere with bacterial quorum sensing pathways , which could potentially affect biofilm formation, virulence production, and other pathogenic behaviors .
Result of Action
Related compounds have shown to inhibit bacterial quorum sensing , which could potentially reduce the virulence and pathogenicity of certain bacteria .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with various substituted benzothiazoles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical sensors
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and exhibit comparable biological activities.
Thiadiazole Derivatives: 1,3,4-thiadiazole derivatives are known for their antimicrobial and anticancer properties
Uniqueness
What sets 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide apart is its unique combination of thiazole and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS3/c1-5-9(22-18-17-5)12(19)16-13-15-8-4-3-7-10(11(8)21-13)20-6(2)14-7/h3-4H,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUUSKCZNGFEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)
![3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2934381.png)


![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![2-cyano-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2934389.png)


![2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2934393.png)
![N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)
![1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2934396.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)

